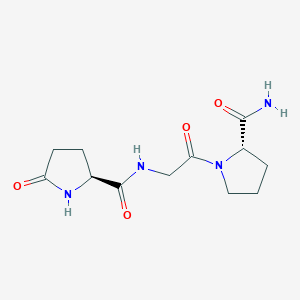
5-Oxo-L-prolylglycyl-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-L-prolylglycyl-L-prolinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is composed of three amino acids: 5-oxo-L-proline, glycine, and L-proline, linked together in a specific sequence. The presence of the 5-oxo group in the proline residue imparts distinct chemical and biological characteristics to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolylglycyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid (5-oxo-L-proline) to a solid resin support. Subsequent amino acids (glycine and L-proline) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the compound is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for scaling up the production process while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-L-prolylglycyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The 5-oxo group in the proline residue can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the 5-oxo group to a hydroxyl group, resulting in the formation of hydroxyproline derivatives.
Substitution: The amide bonds in the peptide chain can be targeted for substitution reactions, leading to the formation of modified peptides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the 5-oxo group may yield carboxylic acids, while reduction may produce hydroxyproline derivatives. Substitution reactions can result in a variety of modified peptides with different functional groups.
Applications De Recherche Scientifique
5-Oxo-L-prolylglycyl-L-prolinamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex peptides and proteins. Its unique structure allows for the study of peptide bond formation and stability.
Biology: In biological research, this compound serves as a model peptide for studying protein folding, enzyme-substrate interactions, and peptide transport mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of peptide-based drugs. Its stability and bioavailability make it a promising candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for synthesizing other bioactive compounds.
Mécanisme D'action
The mechanism of action of 5-Oxo-L-prolylglycyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit or activate enzymes involved in peptide metabolism, affecting cellular functions such as signal transduction, protein synthesis, and degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxo-L-proline: A precursor to 5-Oxo-L-prolylglycyl-L-prolinamide, this compound is involved in glutathione metabolism and has antioxidant properties.
L-proline: An amino acid that plays a crucial role in protein synthesis and structure. It is a key component of collagen and other structural proteins.
Glycyl-L-proline: A dipeptide composed of glycine and L-proline, used in studies of peptide transport and metabolism.
Uniqueness
This compound is unique due to the presence of the 5-oxo group in the proline residue, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability and reactivity, making it a valuable tool in various scientific research applications.
Propriétés
Numéro CAS |
42294-01-9 |
|---|---|
Formule moléculaire |
C12H18N4O4 |
Poids moléculaire |
282.30 g/mol |
Nom IUPAC |
(2S)-N-[2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O4/c13-11(19)8-2-1-5-16(8)10(18)6-14-12(20)7-3-4-9(17)15-7/h7-8H,1-6H2,(H2,13,19)(H,14,20)(H,15,17)/t7-,8-/m0/s1 |
Clé InChI |
XKFFWWWMHGXEPW-YUMQZZPRSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCC(=O)N2)C(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)CNC(=O)C2CCC(=O)N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


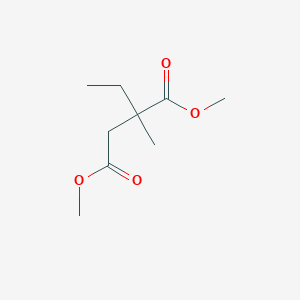
![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)
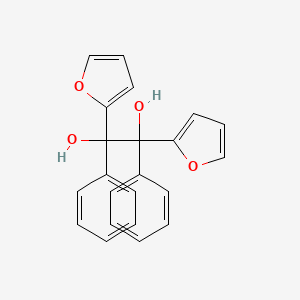


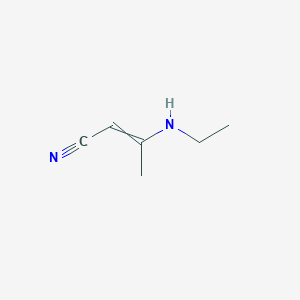
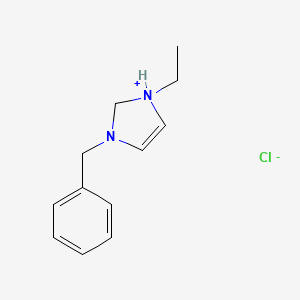


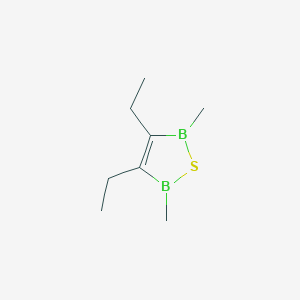

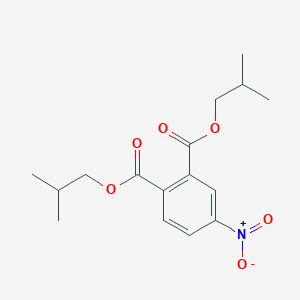
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
